molecular formula C16H18FN5O4S B2825487 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2034593-85-4

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2825487
CAS RN: 2034593-85-4
M. Wt: 395.41
InChI Key: YGDAFZOWPWVUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H18FN5O4S and its molecular weight is 395.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at developing insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research led to the identification of new compounds with potential insecticidal properties, highlighting a methodological advancement in agrochemical research (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Applications

Another significant application of similar compounds is in anticancer research. Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines, discovering compounds with potent anticancer properties (Abu-Melha, 2021).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) focused on novel fluoro substituted Benzo[b]pyran compounds, which showed anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This study provides insight into the development of new therapeutic agents for cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Synthesis and Antitumor Activity

A study by Xiong et al. (2009) reported on the synthesis of amino acid ester derivatives containing 5-fluorouracil, evaluating their antitumor activity against leukemia and liver cancer cell lines. This research contributes to the field of medicinal chemistry by exploring new potential therapeutic agents (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Glutaminase Inhibitors for Cancer Therapy

Shukla et al. (2012) designed and synthesized BPTES analogs as potent inhibitors of kidney-type glutaminase, a target for cancer therapy. Their research identified compounds with improved solubility and potency, indicating potential for therapeutic application in inhibiting cancer cell growth (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O4S/c1-11-7-16(24)21(10-19-11)9-15(23)18-5-6-22-14-8-12(17)3-4-13(14)20(2)27(22,25)26/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDAFZOWPWVUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

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